(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine

Solid-phase peptide synthesis Enantiomer identity confirmation Physical property specification

Fmoc-D-Ser-OH is the definitive D-enantiomer building block for Fmoc-SPPS. Its base-sensitive Fmoc group enables site-specific incorporation of D-serine into therapeutic peptides, enhancing proteolytic stability. Critical for applications like Cetrorelix Acetate synthesis, where <0.5% D-serine impurity is mandatory. Verify identity via [α]20/D = +12°±2°. Procure ≥98% pure material.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
CAS No. 116861-26-8
Cat. No. B557617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine
CAS116861-26-8
SynonymsFmoc-D-Ser-OH; 116861-26-8; Fmoc-D-serine; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-serine; N-Fmoc-D-serine; AmbotzFAA1508; PubChem10038; AC1LEMH8; 47533_ALDRICH; N-ALPHA-FMOC-D-SERINE; SCHEMBL1486216; 47533_FLUKA; CTK8A9321; ZINC57602; FMOC-D-BETA-HYDROXYALANINE; MolPort-003-934-153; ACT00040; ANW-16996; CF-197; AB02955; AM82211; RTR-003055; AC-17100; AJ-09747; AK-49287
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O
InChIInChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1
InChIKeyJZTKZVJMSCONAK-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Serine (CAS 116861-26-8): Standard D-Enantiomer Building Block for Fmoc Solid-Phase Peptide Synthesis


(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine (Fmoc-D-Ser-OH) is an Nα-Fmoc-protected D-serine derivative belonging to the Fmoc-amino acid class of peptide synthesis building blocks. It is manufactured under the Novabiochem® product line with an enantiomeric purity specification of ≥99.0% (a/a), HPLC purity ≥98.0%, and acidimetric assay ≥92.0%, ensuring its suitability as a standard monomer for the introduction of D-serine residues via Fmoc solid-phase peptide synthesis (SPPS) . The compound features a free side-chain hydroxyl group (molecular formula C₁₈H₁₇NO₅, MW 327.33), distinguishing it from side-chain protected analogs such as Fmoc-D-Ser(tBu)-OH .

Why Fmoc-D-Serine Cannot Be Replaced by Fmoc-L-Serine or Other D-Serine Derivatives Without Verification


Substituting Fmoc-D-serine with its L-enantiomer (Fmoc-L-serine, CAS 116861-25-7) or with an alternative D-serine derivative (e.g., Boc-D-serine, Fmoc-D-Ser(tBu)-OH) without rigorous requalification introduces risks of stereochemical inversion, divergent reactivity, and altered peptide conformation. In Fmoc SPPS, even trace D-enantiomeric contamination in L-serine building blocks (<0.5%) can generate diastereomeric impurities that co-elute with the target peptide during preparative HPLC, as demonstrated in the commercial synthesis of cetrorelix acetate [1]. Furthermore, conventional RP-HPLC cannot resolve enantiomeric species, meaning that apparent HPLC purity alone is insufficient to guarantee stereochemical integrity; independent enantiomeric purity determination via chiral HPLC is mandatory [2]. The free hydroxyl of Fmoc-D-serine also imparts reactivity distinct from side-chain protected analogs, making direct interchange without synthetic protocol adjustment unfeasible .

Quantitative Evidence Differentiating Fmoc-D-Serine (CAS 116861-26-8) from Closest Analogs and Alternatives


Melting Point Differentiation: Fmoc-D-Ser-OH (108–112 °C) vs. Fmoc-L-Ser-OH (80–90 °C) from the Same Novabiochem® Product Line

Fmoc-D-serine (Novabiochem® Cat. 852233) exhibits a melting point range of 108–112 °C, which is 18–32 °C higher than that of its L-enantiomer counterpart Fmoc-L-serine (Novabiochem® Cat. 852028, mp 80–90 °C), both measured under identical product-line quality control conditions . This substantial melting point elevation in the D-enantiomer provides a simple, rapid identity verification checkpoint that can distinguish the two enantiomers prior to use, reducing the risk of inadvertent enantiomer cross-contamination in SPPS workflows.

Solid-phase peptide synthesis Enantiomer identity confirmation Physical property specification

Specific Rotation Sign and Magnitude Confirm D-Enantiomeric Identity vs. Fmoc-L-Serine

Fmoc-D-serine displays a positive specific rotation of +11.5° to +13.5° (c=1, DMF) [1], whereas Fmoc-L-serine exhibits a negative specific rotation of −12° ± 2° (c=1, DMF) . The opposite sign and comparable magnitude between the two enantiomers is a direct consequence of their mirror-image stereochemistry at the α-carbon, providing a pharmacopoeia-aligned orthogonal method for enantiomeric identity confirmation that complements chiral HPLC analysis.

Chiral purity Optical rotation Enantiomer quality control

Enantiomeric Purity Specification: Fmoc-D-Ser-OH (≥99.0%) Meets SPPS Threshold for D-Amino Acid Building Blocks

The Novabiochem® grade Fmoc-D-serine carries an enantiomeric purity specification of ≥99.0% (a/a) determined by chiral HPLC , which satisfies the ≥99.0% enantiomeric excess (ee) threshold widely accepted for D-configuration Fmoc-amino acid building blocks in research-grade SPPS [1]. Its L-enantiomer counterpart, Fmoc-L-Ser-OH (Novabiochem® Cat. 852028), is specified at a higher ≥99.5% (a/a) , reflecting the more demanding purity requirements for proteinogenic L-amino acids used in GMP peptide manufacturing where even trace D-contamination must be rigorously excluded. The ≥99.0% specification for the D-enantiomer is appropriate for its intended applications in D-peptide and mirror-image protein synthesis, where the critical quality attribute is the absence of the L-enantiomer rather than absolute percentage points above 99%.

Enantiomeric purity Chiral HPLC SPPS quality specification

Free Side-Chain Hydroxyl Enables Direct On-Resin Functionalization Without Deprotection — Differentiated from Fmoc-D-Ser(tBu)-OH

Fmoc-D-serine (MW 327.33) bears a free, unprotected side-chain hydroxyl group, unlike the widely used Fmoc-D-Ser(tBu)-OH (MW 383.44, CAS 128107-47-1) which carries an acid-labile tert-butyl ether protecting group . This free hydroxyl permits direct on-resin phosphorylation using the monobenzyl phosphoserine building block Fmoc-D-Ser(PO(OBzl)OH)-OH (Novabiochem® Cat. 852244), which is introduced using standard activation methods such as PyBOP® and TBTU and remains stable to piperidine deprotection . In contrast, Fmoc-D-Ser(tBu)-OH requires a separate TFA-mediated side-chain deprotection step before phosphorylation can occur, adding one synthetic cycle and exposing the peptide-resin to acidic conditions that may promote aspartimide formation or premature cleavage. The free hydroxyl also enables direct O-glycosylation and O-acylation strategies that are incompatible with tert-butyl protection.

On-resin phosphorylation Post-translational modification Orthogonal protection strategy

Racemization-Free O-Acyl Isopeptide Synthesis Using Fmoc-Protected Serine Building Blocks — 40 Isodipeptide Units Synthesized Without Epimerization

Yoshiya et al. (2007) demonstrated the two-step synthesis of 40 distinct Boc-Ser/Thr(Fmoc-Xaa)-OH O-acyl isodipeptide units without detectable epimerization, employing Fmoc-protected amino acids including serine derivatives [1]. The O-acyl isopeptide method addresses a critical limitation in SPPS: the aggregation and poor coupling efficiency of hydrophobic, difficult-sequence peptides. The free side-chain hydroxyl of Fmoc-D-serine is essential for forming the O-acyl ester linkage that serves as the switchable isopeptide bond. This epimerization-free methodology is directly relevant to the procurement of Fmoc-D-serine, as the compound's stereochemical integrity at the α-carbon must be preserved through both the O-acylation step and subsequent Fmoc deprotection conditions. The demonstrated compatibility of Fmoc-protected serine with racemization-free O-acyl isopeptide synthesis provides evidence that this building block can be used in demanding segment condensation strategies without compromising chiral purity.

O-acyl isopeptide method Epimerization-free coupling Difficult sequence peptides

Application Scenarios Where Fmoc-D-Serine (CAS 116861-26-8) Provides Demonstrated Procurement Value


D-Phosphoserine Peptide Synthesis via Direct On-Resin Phosphorylation

Fmoc-D-serine's free side-chain hydroxyl enables direct on-resin phosphorylation using the commercially available Fmoc-D-Ser(PO(OBzl)OH)-OH building block (Novabiochem® Cat. 852244), introduced with standard PyBOP®/TBTU activation . This is the preferred route for synthesizing D-configuration phosphoserine-containing peptides for studying mirror-image kinase substrates and phosphatase-resistant signaling probes. The alternative approach—using Fmoc-D-Ser(tBu)-OH followed by tBu deprotection and subsequent phosphorylation—introduces an additional TFA treatment step that can promote aspartimide formation in sequences containing Asp-Gly/Ser motifs. The ≥99.0% enantiomeric purity of the starting Fmoc-D-serine ensures that the final D-phosphopeptide is not contaminated with L-epimers that would confound enzymatic activity assays .

Mirror-Image Protein Synthesis for D-Peptide Drug Discovery

Total chemical synthesis of D-proteins via Fmoc SPPS requires D-configuration amino acid building blocks with validated enantiomeric purity to ensure stereochemical homogeneity of the final protein product. Harrison et al. (2023) reviewed the applications of D-proteins in mirror-image phage display for discovering proteolysis-resistant D-peptide ligands [1]. Fmoc-D-serine is an essential monomer for constructing D-proteins containing serine residues, where even 1% L-enantiomer contamination at each serine position would cumulatively degrade the stereochemical purity of a multi-serine D-protein. The ≥99.0% enantiomeric purity specification of Novabiochem® Fmoc-D-Ser-OH provides the necessary quality assurance for these demanding syntheses, and the melting point difference (108–112 °C vs. 80–90 °C for L-isomer) enables incoming QC verification before synthesis initiation [1].

Lacosamide (Antiepileptic API) Synthesis Requiring High Chiral Purity D-Serine Intermediate

The antiepileptic drug lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) is synthesized from D-serine as the chiral starting material, with Fmoc-D-serine serving as a protected intermediate that facilitates purification and enantiomeric enrichment. EP 3067344 A1 discloses a method for preparing lacosamide with high chiral purity from D-serine, emphasizing that the chiral integrity of the D-serine starting material is the primary determinant of final API enantiomeric purity [2]. The specification of ≥99.0% enantiomeric purity for Fmoc-D-serine aligns with the >98% enantiomeric excess requirement for lacosamide API. Procurement of Fmoc-D-serine with documented enantiomeric purity from qualified vendors directly supports regulatory filing requirements for chiral API manufacturing [2].

Racemization-Free O-Acyl Isopeptide Segment Condensation for Difficult Sequence Peptides

The O-acyl isopeptide method, validated by Yoshiya et al. (2007) with 40 isodipeptide units synthesized without epimerization, provides a solution for aggregating peptide sequences that fail under standard SPPS conditions. Fmoc-D-serine, with its free hydroxyl group, serves as the O-acylation site for constructing the switchable isopeptide bond. The demonstrated epimerization-free synthesis relies on the enantiomeric purity of the starting Fmoc-amino acid; any pre-existing stereochemical contamination would yield inseparable diastereomeric isopeptide products. This application scenario is particularly relevant for laboratories synthesizing aggregation-prone D-peptide sequences, where Fmoc-D-serine's combination of free hydroxyl functionality and documented enantiomeric purity provides a procurement advantage over generic or under-characterized alternatives.

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